3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Overview
Description
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is an organic compound that features both aromatic and aliphatic components. The presence of a methoxy group, a sulfonylamino group, and a carboxylic acid group makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-Methoxybenzaldehyde, toluene-4-sulfonamide, and malonic acid.
Step 1: Formation of 4-Methoxybenzylidene malonic acid through a Knoevenagel condensation reaction.
Step 2: Reaction with toluene-4-sulfonamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 3-(4-Hydroxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid.
Reduction: Formation of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-phenyl)-propionic acid: Lacks the sulfonylamino group.
3-(Toluene-4-sulfonylamino)-propionic acid: Lacks the methoxy group.
3-(4-Hydroxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid: Hydroxy group instead of methoxy group.
Uniqueness
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-9-15(10-4-12)24(21,22)18-16(11-17(19)20)13-5-7-14(23-2)8-6-13/h3-10,16,18H,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPQQVCVMNUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385403 | |
Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295344-96-6 | |
Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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